2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone
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Overview
Description
2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is also known by its chemical name, FPOP, and has been studied extensively for its unique properties and potential benefits.
Scientific Research Applications
Biological Activities and Antimicrobial Properties
- Synthesis and Antimicrobial Evaluation : Compounds bearing the 1,3,4-oxadiazole moiety, similar to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. These compounds showed notable activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in the development of new antimicrobial agents (Khalid et al., 2016).
- Antibacterial and Antifungal Activities : Another study focused on synthesizing derivatives with 1,3,4-oxadiazole and piperidine units, demonstrating significant antibacterial and moderate antifungal activities. This suggests the efficacy of such compounds in treating bacterial and fungal infections (Vankadari et al., 2013).
Anticancer Potential
- In Vitro Anticancer Activity : Compounds structurally related to the specified chemical, featuring the 1,3,4-oxadiazole ring, have been evaluated for their anticancer activity against various human cancer cell lines. These studies indicate the potential of these compounds in developing new anticancer agents (Vinayak et al., 2017).
Crystal Structure and Molecular Modeling
- Crystal Structure Analysis : Detailed crystal structure analysis and molecular modeling of compounds containing the 1,3,4-oxadiazole moiety have been conducted. This research contributes to a better understanding of the molecular interactions and stability of such compounds (Kumara et al., 2017).
Enzymatic Studies and Pharmacological Profiles
- Pharmacological Profiles : Studies on compounds with similar structures have explored their pharmacological profiles, including G protein-coupled receptor agonists. This research is instrumental in understanding the therapeutic potential of such compounds in various medical applications (Sakairi et al., 2012).
Future Directions
properties
IUPAC Name |
2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-18-8-6-16(7-9-18)20-23-24-21(27-20)17-10-12-25(13-11-17)14-19(26)15-4-2-1-3-5-15/h1-9,17H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHRMXYBUWVELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone |
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